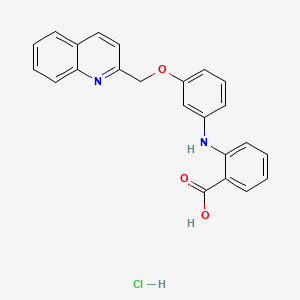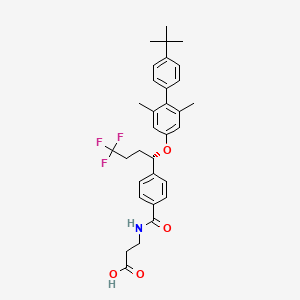
SR 2640 Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SR 2640 hydrochloride is a chemical compound known for its role as a competitive antagonist of leukotriene D4 and leukotriene E4. It is primarily used in scientific research to study the role of leukotrienes in human asthma and other inflammatory conditions .
Wissenschaftliche Forschungsanwendungen
SR 2640 Hydrochlorid hat bedeutende Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeug verwendet, um Leukotrienrezeptoren und ihre Rolle bei entzündlichen Prozessen zu untersuchen.
Biologie: Hilft beim Verständnis der biologischen Pfade, an denen Leukotriene beteiligt sind, und deren Auswirkungen auf zelluläre Funktionen.
Medizin: Untersucht wegen seiner möglichen therapeutischen Anwendungen bei der Behandlung von Asthma und anderen entzündlichen Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Leukotrienpfade abzielen .
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Bindung von Leukotrien D4 und Leukotrien E4 an ihre jeweiligen Rezeptoren kompetitiv hemmt. Diese Hemmung verhindert die Aktivierung nachgeschalteter Signalwege, die zu Entzündungen und Bronchokonstriktion führen. Die Verbindung zielt speziell auf den CysLT1-Rezeptor ab, der an der Vermittlung von proinflammatorischen Reaktionen beteiligt ist .
Ähnliche Verbindungen:
Montelukast-Natrium: Ein weiterer Leukotrienrezeptor-Antagonist, der zur Behandlung von Asthma eingesetzt wird.
Zafirlukast: Ähnlich wie Montelukast wird es zur Behandlung von Asthmasymptomen eingesetzt.
Pranlukast: Ein Leukotrienrezeptor-Antagonist mit ähnlichen Anwendungen
Einzigartigkeit: this compound ist aufgrund seiner hohen Selektivität und Potenz als Antagonist von Leukotrien D4 und Leukotrien E4 einzigartig. Es wurde umfassend auf seine Rolle bei der Hemmung spezifischer leukotrienvermittelter Reaktionen untersucht, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch bei potenziellen therapeutischen Anwendungen macht .
Wirkmechanismus
Target of Action
SR 2640 Hydrochloride is a subtype-specific CysLT1 leukotriene receptor antagonist . The CysLT1 receptor is a member of the G protein-coupled receptor superfamily . This receptor is activated by leukotrienes LTC4 and LTD4 .
Mode of Action
SR 2640 Hydrochloride interacts with its target, the CysLT1 receptor, in a competitive manner . It inhibits the binding of leukotrienes LTC4 and LTD4 to the CysLT1 receptor . This results in the inhibition of calcium mobilization, which is a key event in the activation of various cellular responses .
Biochemical Pathways
The CysLT1 receptor, when activated by LTC4 and LTD4, modulates inositol phospholipid hydrolysis and calcium mobilization . These biochemical pathways are involved in pro-inflammatory events such as constriction of airways and vascular smooth muscle, increased endothelial membrane permeability leading to plasma exudation and edema, and an enhanced secretion of viscous mucus .
Pharmacokinetics
It is soluble in dmso at 50 mg/ml , which suggests that it could be administered in a suitable vehicle for in vivo studies.
Result of Action
The antagonistic action of SR 2640 Hydrochloride on the CysLT1 receptor leads to several effects. In a guinea pig model of ileum and trachea contractions, SR 2640 Hydrochloride inhibited bronchoconstriction . It also inhibited the increase in the level of free intracellular Ca2+ and production of inositol phosphates in human polymorphonuclear neutrophils (PMN) . Furthermore, it selectively inhibited the migration of canine PMNs towards LTB4 .
Action Environment
It is known that the compound should be stored refrigerated at 2–8°c , suggesting that temperature could affect its stability As for its action and efficacy, these could potentially be influenced by factors such as the physiological state of the organism, the presence of other drugs, and individual genetic variations
Biochemische Analyse
Biochemical Properties
SR 2640 Hydrochloride interacts with leukotriene receptors, specifically the CysLT1 receptor . The CysLT1 receptor is activated by LTC4 and LTD4, leading to calcium mobilization . SR 2640 Hydrochloride inhibits this activation in a concentration-dependent manner .
Cellular Effects
SR 2640 Hydrochloride has been observed to inhibit the effects of LTD4 on human polymorphonuclear neutrophils (PMN), suggesting that these cells contain the LTD4 receptor . It inhibits the increase in the level of free intracellular Ca2+ and the production of inositol phosphates induced by LTD4 .
Molecular Mechanism
The molecular mechanism of SR 2640 Hydrochloride involves its antagonistic action on the CysLT1 receptor . By inhibiting the activation of this receptor, it prevents the downstream effects of LTC4 and LTD4, including calcium mobilization and the production of inositol phosphates .
Dosage Effects in Animal Models
In animal models, specifically guinea pigs, SR 2640 Hydrochloride has been shown to prevent the contractile responses of the ileum and trachea to LTD4 and LTE4 when administered at a dosage of 1 mg/kg .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of SR 2640 hydrochloride involves the reaction of 2-quinolinylmethoxyphenylamine with benzoic acid. The reaction is typically carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of SR 2640 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: SR 2640 Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um seine chemische Struktur zu modifizieren.
Substitution: Es kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Verschiedene Halogenierungsmittel oder Nukleophile, abhängig von der gewünschten Substitution.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation zu Chinolinderivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können .
Vergleich Mit ähnlichen Verbindungen
Montelukast sodium: Another leukotriene receptor antagonist used in the treatment of asthma.
Zafirlukast: Similar to montelukast, it is used to manage asthma symptoms.
Pranlukast: A leukotriene receptor antagonist with similar applications
Uniqueness: SR 2640 hydrochloride is unique due to its high selectivity and potency as a leukotriene D4 and leukotriene E4 antagonist. It has been extensively studied for its role in inhibiting specific leukotriene-mediated responses, making it a valuable tool in both research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3.ClH/c26-23(27)20-9-2-4-11-22(20)24-17-7-5-8-19(14-17)28-15-18-13-12-16-6-1-3-10-21(16)25-18;/h1-14,24H,15H2,(H,26,27);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSYWFCTUKABKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)NC4=CC=CC=C4C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B560157.png)








